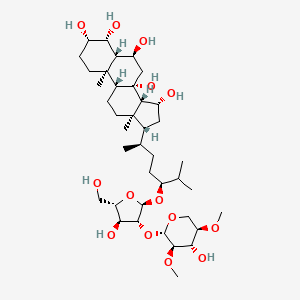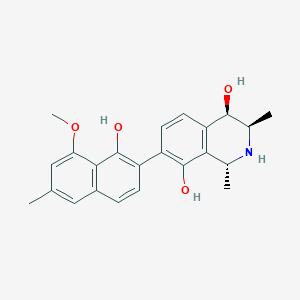
Dioncophyllinol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioncophyllinol B is a member of isoquinolines and a member of naphthalenes.
Applications De Recherche Scientifique
Antiplasmodial Activity
Dioncophyllinol B and related naphthylisoquinoline alkaloids have shown significant antiplasmodial activities. These compounds, isolated from plants like Triphyophyllum peltatum, exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. This research highlights the potential of Dioncophyllinol B as a novel antimalarial agent (Bringmann et al., 2017).
Growth-Retarding and Larvicidal Properties
Studies have revealed the growth-retarding and larvicidal properties of Dioncophyllinol B. It has been effective against larvae of various insects, including the malaria vector Anopheles stephensi and the herbivorous insect Spodoptera littoralis. This suggests its potential use in pest control and in combating malaria transmission (François et al., 1996); (Bringmann et al., 1992).
Activity Against Multiple Myeloma and Leukemia
Dioncophyllinol B, along with other naphthylisoquinoline alkaloids, has demonstrated cytotoxic activities against multiple myeloma and leukemia cell lines. This suggests its potential as a therapeutic agent in the treatment of these cancers (Li et al., 2017).
Propriétés
Nom du produit |
Dioncophyllinol B |
|---|---|
Formule moléculaire |
C23H25NO4 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(1R,3R,4R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol |
InChI |
InChI=1S/C23H25NO4/c1-11-9-14-5-6-15(23(27)20(14)18(10-11)28-4)16-7-8-17-19(22(16)26)12(2)24-13(3)21(17)25/h5-10,12-13,21,24-27H,1-4H3/t12-,13-,21+/m1/s1 |
Clé InChI |
NNCITNDNYQWFCU-ZNLKAECVSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O |
SMILES canonique |
CC1C(C2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



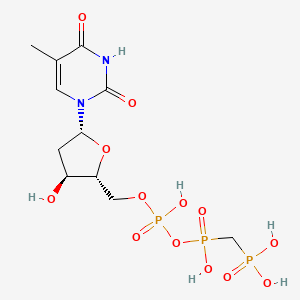
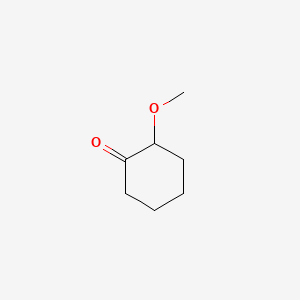
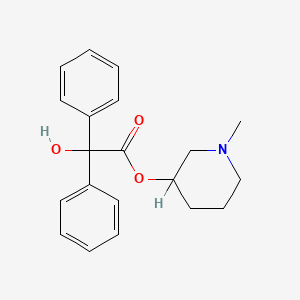
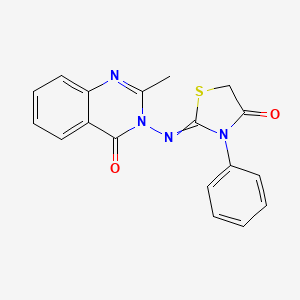
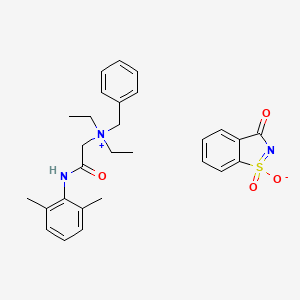
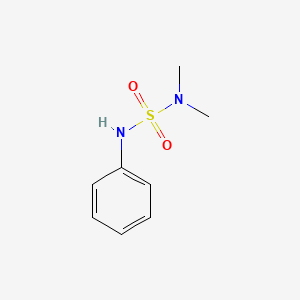
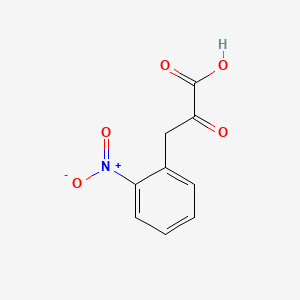
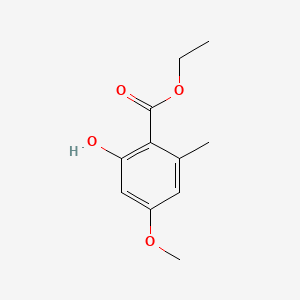
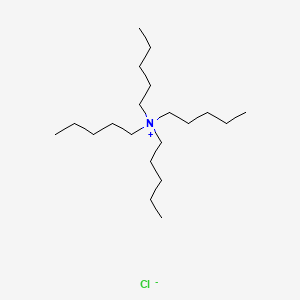

![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)
![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)
